

Application Note: Comprehensive Characterization of 1,3,5-Trimethyl-2-phenoxy-benzene

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Compound of Interest

Compound Name: 1,3,5-Trimethyl-2-phenoxy-benzene

Cat. No.: B3054614

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-Trimethyl-2-phenoxy-benzene, a substituted aromatic ether, presents a unique molecular architecture with significant steric hindrance due to the strategic placement of three methyl groups and a phenoxy substituent on the benzene ring.^[1] This arrangement profoundly influences its chemical reactivity and physical properties, making its precise characterization critical for applications in pharmaceutical intermediates and materials science.^[2] This guide provides a comprehensive overview of the analytical methodologies for the qualitative and quantitative assessment of this compound, ensuring scientific rigor and reproducibility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **1,3,5-trimethyl-2-phenoxy-benzene** is fundamental for selecting appropriate analytical techniques and solvent systems.

Table 1: Physicochemical Properties of **1,3,5-Trimethyl-2-phenoxy-benzene**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₆ O	[1][2]
Molecular Weight	212.29 g/mol	[1][2]
Density	1.016 g/cm ³	[1]
Boiling Point	289.9°C at 760 mmHg	[1]
Flash Point	124.1°C	[1]
Refractive Index	1.556	[1]
LogP (Octanol-Water)	4.40	[1]

The high LogP value indicates significant lipophilicity, suggesting good solubility in nonpolar organic solvents, a key consideration for chromatographic method development.[1]

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for assessing the purity of **1,3,5-trimethyl-2-phenoxy-benzene** and quantifying it in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted components and identifies them based on their mass-to-charge ratio.

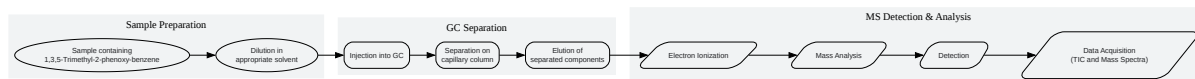
Rationale for Use: Given the volatility of **1,3,5-trimethyl-2-phenoxy-benzene**, GC-MS is an ideal method for its identification and purity assessment. The high resolution of capillary GC columns ensures efficient separation from potential impurities, while the mass spectrum provides a unique fingerprint for unambiguous identification.

Experimental Protocol: GC-MS Analysis

- Instrumentation: An Agilent Intuvo 9000 GC and 5977B GC/MSD system or equivalent.[3]
- Column: Agilent HP-5ms Ultra Inert GC column (30 m x 0.25 mm, 0.25 μ m) or equivalent.
- Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1 mL/min.[4]
- Inlet:
 - Temperature: 250°C.
 - Injection Volume: 1 μ L.
 - Split Ratio: 20:1.
- Oven Temperature Program:
 - Initial Temperature: 60°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- Mass Spectrometer Parameters:
 - Transfer Line Temperature: 280°C.[4]
 - Ion Source Temperature: 230°C.[4]
 - Electron Ionization: 70 eV.[4]
 - Scan Range: m/z 40-550.[4]

Data Interpretation: The retention time of the analyte is used for preliminary identification, which is then confirmed by comparing the acquired mass spectrum with a reference library or through manual interpretation of the fragmentation pattern. The presence of a molecular ion peak at m/z 212, along with characteristic fragments corresponding to the loss of methyl and phenoxy groups, would confirm the identity of **1,3,5-trimethyl-2-phenoxy-benzene**.

Diagram 1: GC-MS Workflow for **1,3,5-Trimethyl-2-phenoxy-benzene** Analysis



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Caption: Workflow for the analysis of **1,3,5-Trimethyl-2-phenoxy-benzene** by GC-MS.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aromatic compounds like **1,3,5-trimethyl-2-phenoxy-benzene**, reversed-phase HPLC is the most common approach.

Rationale for Use: HPLC is a versatile technique suitable for the analysis of both volatile and non-volatile compounds. It is particularly useful for quantifying **1,3,5-trimethyl-2-phenoxy-benzene** in formulations or reaction mixtures where other components may not be amenable to GC analysis. The choice of a C18 column is often effective for the separation of aromatic compounds.[5]

Experimental Protocol: Reversed-Phase HPLC Analysis

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[5]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The optimal composition may require method development.[6]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 254 nm.

- Injection Volume: 10 μ L.

Data Interpretation: The retention time of the peak corresponding to **1,3,5-trimethyl-2-phenoxy-benzene** is used for identification against a standard. Quantification is achieved by creating a calibration curve using standards of known concentrations. The linearity of the response should be established to ensure accurate quantification.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of **1,3,5-trimethyl-2-phenoxy-benzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. ^1H and ^{13}C NMR are fundamental for determining the carbon-hydrogen framework of an organic molecule.

Rationale for Use: NMR is the most powerful tool for the unambiguous structural elucidation of **1,3,5-trimethyl-2-phenoxy-benzene**. The high symmetry of the 1,3,5-trimethyl-substituted ring leads to a simplified yet highly informative spectrum.^[7]

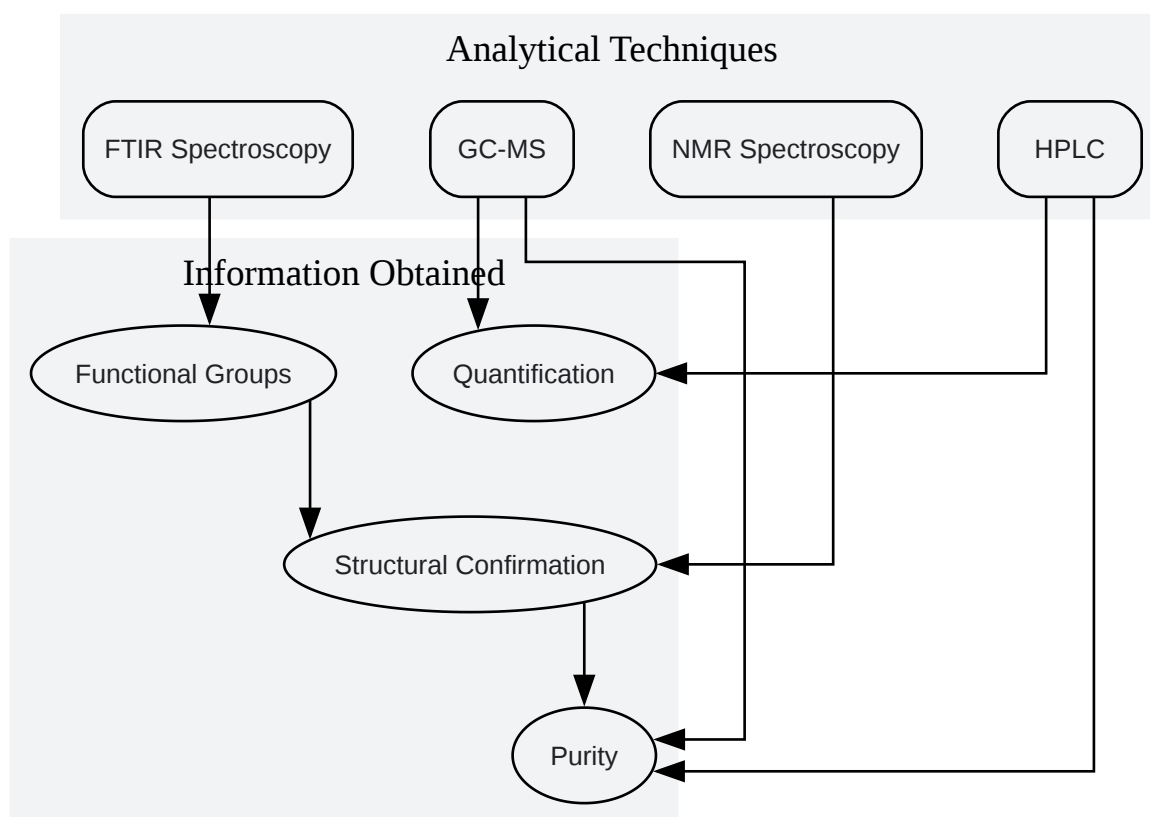
Expected ^1H NMR Spectral Data (in CDCl_3):

- Aromatic Protons (trimethyl-substituted ring): A singlet corresponding to the two equivalent protons.
- Aromatic Protons (phenoxy ring): Multiplets corresponding to the five protons.
- Methyl Protons: A singlet integrating to nine protons, due to the three equivalent methyl groups.

Expected ^{13}C NMR Spectral Data (in CDCl_3):

- Distinct signals for the quaternary and protonated carbons of both aromatic rings.
- A signal for the methyl carbons.

Diagram 2: Logical Relationship of Spectroscopic and Chromatographic Data



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Caption: Interrelation of analytical techniques for comprehensive characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption pattern is unique to the molecule and provides information about the functional groups present.

Rationale for Use: FTIR is a rapid and non-destructive technique for confirming the presence of key functional groups in **1,3,5-trimethyl-2-phenoxy-benzene**, such as the ether linkage and aromatic rings.

Expected FTIR Spectral Data:

- C-O-C Stretch (Ether): Strong absorption band in the region of 1250-1000 cm^{-1} .
- C=C Stretch (Aromatic): Peaks in the 1600-1450 cm^{-1} region.[8]

- C-H Stretch (Aromatic): Absorptions above 3000 cm^{-1} .
- C-H Stretch (Alkyl): Absorptions below 3000 cm^{-1} .

Thermal Analysis

Principle: Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric analysis (TGA) measures changes in mass with temperature.

Rationale for Use: TGA can be used to assess the thermal stability of **1,3,5-trimethyl-2-phenoxy-benzene**. This is particularly relevant for applications where the compound may be subjected to high temperatures. The thermal stability of substituted phenols can be influenced by the nature and position of the substituents.[\[9\]](#)

Experimental Protocol: Thermogravimetric Analysis (TGA)

- Instrumentation: A TGA instrument such as a Mettler Toledo TGA/DSC-3+.[\[10\]](#)
- Sample Size: 5-10 mg.
- Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.
- Heating Rate: $10^{\circ}\text{C}/\text{min}$.
- Temperature Range: 25°C to 600°C .

Data Interpretation: The TGA thermogram will show the onset of decomposition temperature and the percentage of weight loss at different temperatures, providing a measure of the compound's thermal stability.

Conclusion

The comprehensive characterization of **1,3,5-trimethyl-2-phenoxy-benzene** requires a multi-technique approach. Chromatographic methods like GC-MS and HPLC are essential for separation and quantification, while spectroscopic techniques such as NMR and FTIR provide definitive structural information. Thermal analysis offers insights into the compound's stability.

By employing these methodologies in a complementary fashion, researchers can ensure the identity, purity, and quality of **1,3,5-trimethyl-2-phenoxy-benzene** for its intended applications.

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